molecular formula C12H18N4O B14623328 Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl- CAS No. 58102-56-0

Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-

Cat. No.: B14623328
CAS No.: 58102-56-0
M. Wt: 234.30 g/mol
InChI Key: IDJVUSYCRWRGGR-UHFFFAOYSA-N
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Description

Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrile groups and a methylethoxyimino moiety. Its molecular formula is C12H18N4O2, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropanenitrile with a suitable oxime derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and substituted nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methylethoxyimino moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isobutyronitrile: A simpler nitrile compound with similar reactivity.

    Propionitrile: Another nitrile compound with a shorter carbon chain.

    2,2’-Azobis[2-methylpropanenitrile]: A compound with a similar nitrile structure but different functional groups.

Uniqueness

Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is unique due to its combination of nitrile and methylethoxyimino groups, which confer specific reactivity and stability

Properties

CAS No.

58102-56-0

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-[2-cyanopropan-2-yl(2-cyanopropan-2-yloxy)amino]-2-methylpropanenitrile

InChI

InChI=1S/C12H18N4O/c1-10(2,7-13)16(11(3,4)8-14)17-12(5,6)9-15/h1-6H3

InChI Key

IDJVUSYCRWRGGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N(C(C)(C)C#N)OC(C)(C)C#N

Origin of Product

United States

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